molecular formula C18H19N5O2S B3004265 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-52-8

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No. B3004265
CAS RN: 893726-52-8
M. Wt: 369.44
InChI Key: BWOOILBCDRGOGG-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a chemical compound with a linear formula of C28H27N5O3S . It has a molecular weight of 513.623 .

Scientific Research Applications

Antioxidant Properties

  • Research has demonstrated that derivatives of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have significant antioxidant abilities. For instance, a synthesized compound exhibited 1.5 times higher antioxidant capacity than butylated hydroxytoluene (BHT), a common antioxidant, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Synthesis and Structural Analysis

  • The complex structures derived from triazole compounds like 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have been extensively studied. Their synthesis involves multistep reactions, with the final structures confirmed through various methods including X-ray diffraction and NMR spectroscopy, offering insights into the molecular configurations of these compounds (Safonov, 2018).

Antimicrobial and Anticancer Activities

  • Compounds derived from 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have demonstrated promising antimicrobial and anticancer activities. The synthesized derivatives have been tested against various cancer cell lines and microorganisms, showing potential as therapeutic agents (Bektaş et al., 2010).

Application in Enzyme Inhibition

  • These compounds have also been explored for their role in enzyme inhibition, particularly in the context of diseases like Alzheimer's and diabetes. The study of their interaction with enzymes such as acetylcholinesterase and α-glucosidase is crucial for developing new therapeutic strategies (Saleem et al., 2018).

Development of Novel Drug Molecules

  • The derivatives of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide are being explored for the synthesis of novel drug molecules. Their unique chemical structures enable the development of drugs with enhanced pharmacological properties, targeting various diseases and conditions (Venkateshwarlu et al., 2012).

properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-3-5-13(6-4-12)17-21-22-18(26-11-16(24)20-19)23(17)14-7-9-15(25-2)10-8-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOOILBCDRGOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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